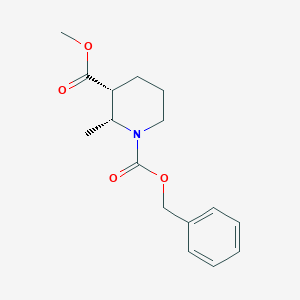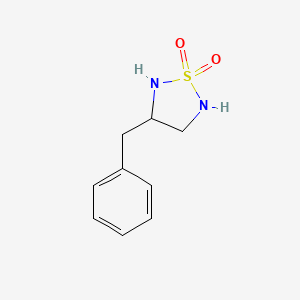
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to the nitrogen atom. The presence of the sulfonamide functional group (SO2) adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various sulfone and thiadiazolidine derivatives, which can have different chemical and biological properties depending on the specific functional groups introduced .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural similarity to certain bioactive molecules suggests potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. Further studies are needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Another heterocyclic compound with a different substitution pattern, showing unique biological properties.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have different substituents on the nitrogen atoms, leading to varied chemical and biological properties.
Uniqueness
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
3-benzyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-9(11-14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Clé InChI |
DODJEDXKCGSGFP-UHFFFAOYSA-N |
SMILES canonique |
C1C(NS(=O)(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
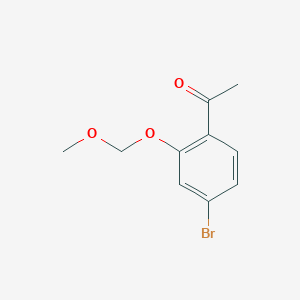
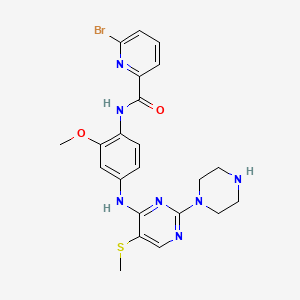

![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
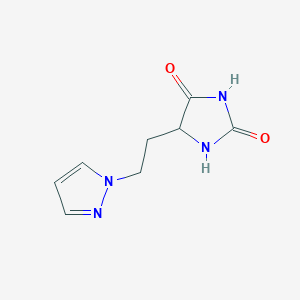
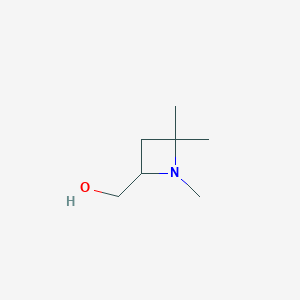


![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
